molecular formula C16H15Cl2NO4S B2927594 Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate CAS No. 339102-72-6

Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate

Cat. No.: B2927594
CAS No.: 339102-72-6
M. Wt: 388.26
InChI Key: ZEQJYYUMILYKBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate is not provided in the search results. For detailed molecular structure analysis, it is recommended to use specialized software or databases, or refer to scientific literature .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its chemical reactions, it is recommended to refer to scientific literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. For detailed information on its physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the chemical supplier .

Scientific Research Applications

Antioxidant Activities

Ethyl acetate fractions, including compounds related to Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate, demonstrate significant antioxidant activities. Studies on propolis collected in Anhui, China, show that ethyl acetate fractions containing high amounts of total phenolics and flavonoids exhibit potent DPPH and ABTS radical scavenging capacities, along with strong Ferric Reducing/Antioxidant Power (FRAP) activities. This suggests potential applications in natural antioxidant formulations (Yang et al., 2011).

Synthesis of Clopidogrel Sulfate

This compound is utilized in the synthesis of critical intermediates for pharmaceutical compounds such as Clopidogrel Sulfate. This process illustrates the compound's role in facilitating complex organic syntheses, which are crucial for developing therapeutic agents (Hu Jia-peng, 2012).

Domino Annulation Reactions

Research involving L-proline-catalyzed three-component reactions demonstrates the utility of this compound in regio- and diastereoselective synthesis of thieno[3,2-c]thiopyran derivatives. This method showcases the compound's application in constructing highly substituted organic frameworks with multiple stereocenters, emphasizing its significance in advanced organic synthesis (Indumathi et al., 2010).

Corrosion Inhibition Studies

A theoretical study on the inhibition efficiencies of quinoxalines for copper in nitric acid media highlights the use of this compound derivatives in corrosion protection. Quantum chemical calculations reveal a relationship between the molecular structure of quinoxalines, including derivatives of the focal compound, and their inhibition efficiency, offering insights into the design of corrosion inhibitors (Zarrouk et al., 2014).

Photosensitized Oxidation of Sulfides

Investigations into the photosensitized oxidation of sulfides differentiate between singlet-oxygen mechanisms and electron transfer involving superoxide anion or molecular oxygen. This compound-related compounds contribute to understanding the nuanced mechanisms of sulfoxidation, providing valuable knowledge for designing efficient photosensitized reactions (Bonesi et al., 2006).

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate is not provided in the search results. For detailed information on its mechanism of action, it is recommended to refer to scientific literature .

Safety and Hazards

The safety and hazards associated with Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate are not provided in the search results. For detailed safety and hazard information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the chemical supplier .

Future Directions

The future directions of research or applications involving Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate are not provided in the search results. For information on future directions, it is recommended to refer to recent scientific literature .

Properties

IUPAC Name

ethyl 2-(N-(2,5-dichlorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-2-23-16(20)11-19(13-6-4-3-5-7-13)24(21,22)15-10-12(17)8-9-14(15)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQJYYUMILYKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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